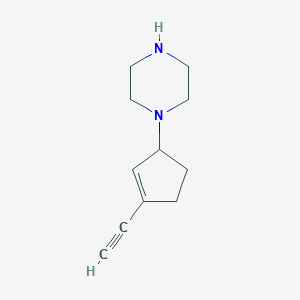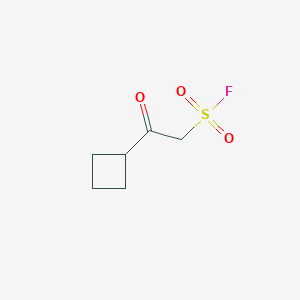
2-Cyclobutyl-2-oxoethane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutyl-2-oxoethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C₆H₉FO₃S. It is known for its unique structure, which includes a cyclobutyl ring and a sulfonyl fluoride group. This compound is primarily used in research and has various applications in organic synthesis and chemical biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Cyclobutyl-2-oxoethane-1-sulfonyl fluoride involves the reaction of sulfonates or sulfonic acids with fluorinating agents. A facile one-pot synthesis method has been developed, which features mild reaction conditions using readily available reagents . This method involves the transformation of sulfonates or sulfonic acids to sulfonyl fluorides using a cascade process.
Industrial Production Methods
In industrial settings, the production of sulfonyl fluorides, including this compound, often involves the use of phase transfer catalysts and fluorinating agents like potassium fluoride (KF) in acetonitrile. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-2-oxoethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the presence of the sulfonyl fluoride group, it can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: It can undergo [2 + 2] cycloaddition reactions, particularly with pyridones or isoquinolones, to form cyclobutane-fused products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or alcohols, and the reactions are typically carried out in polar solvents.
Cycloaddition: Photocatalysts and light are used to facilitate the [2 + 2] cycloaddition reactions.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides or sulfonate esters.
Cycloaddition: The major products are cyclobutane-fused pyridinyl sulfonyl fluorides.
Scientific Research Applications
2-Cyclobutyl-2-oxoethane-1-sulfonyl fluoride has several applications in scientific research:
Chemical Biology: It is used as a covalent probe for studying protein interactions due to its ability to selectively react with amino acids.
Organic Synthesis: It serves as a building block for synthesizing complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: It is explored for its potential as a serine protease inhibitor, which could have therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-2-oxoethane-1-sulfonyl fluoride involves its reactivity with nucleophiles, particularly amino acids in proteins. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This interaction can inhibit the activity of enzymes, making it useful in the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl Fluoride: Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl Fluoride: Used as a serine protease inhibitor.
4-Formylbenzenesulfonyl Fluoride: Utilized in positron emission tomography as a radiolabeling synthon.
Uniqueness
2-Cyclobutyl-2-oxoethane-1-sulfonyl fluoride is unique due to its cyclobutyl ring, which imparts rigidity and distinct reactivity compared to other sulfonyl fluorides. This structural feature makes it a valuable compound in the synthesis of cyclobutane-fused molecules and in applications requiring selective covalent interactions .
Properties
Molecular Formula |
C6H9FO3S |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-cyclobutyl-2-oxoethanesulfonyl fluoride |
InChI |
InChI=1S/C6H9FO3S/c7-11(9,10)4-6(8)5-2-1-3-5/h5H,1-4H2 |
InChI Key |
JJUCFZXQQLIUJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)CS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


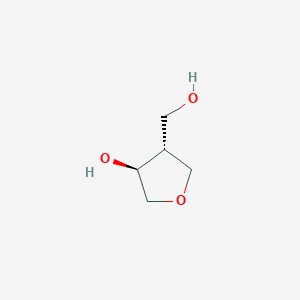
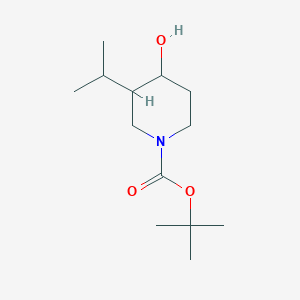
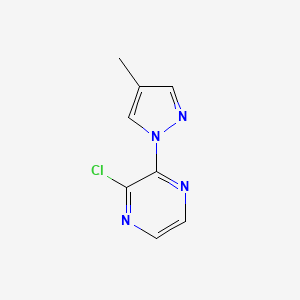
![4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide](/img/structure/B15277577.png)
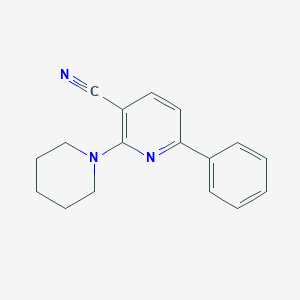
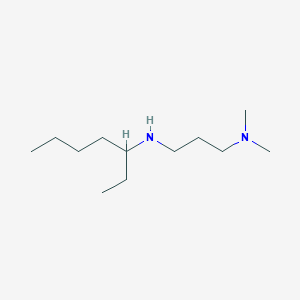

![N-[(5-bromo-2-methoxyphenyl)methyl]-2-fluoroaniline](/img/structure/B15277615.png)
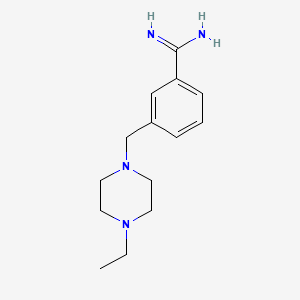
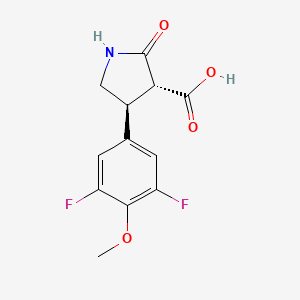

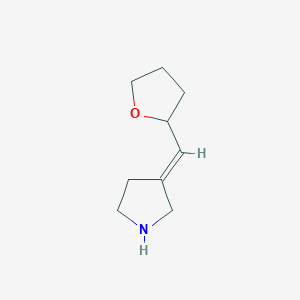
![tert-Butyl 4,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15277643.png)
